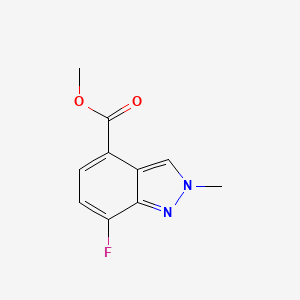
Propanedinitrile, (3-methoxy-2-propenylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Propanedinitrile, (3-methoxy-2-propenylidene)- is a chemical compound with the molecular formula C6H6N2O It is known for its unique structure, which includes a methoxy group and a propenylidene group attached to a propanedinitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (3-methoxy-2-propenylidene)- can be achieved through several methods. One common approach involves the reaction of malononitrile with methoxypropenylidene derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Propanedinitrile, (3-methoxy-2-propenylidene)- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
Propanedinitrile, (3-methoxy-2-propenylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into simpler nitrile compounds or other reduced forms.
Substitution: The methoxy and propenylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Propanedinitrile, (3-methoxy-2-propenylidene)- include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of Propanedinitrile, (3-methoxy-2-propenylidene)- depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce simpler nitriles. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
Propanedinitrile, (3-methoxy-2-propenylidene)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Propanedinitrile, (3-methoxy-2-propenylidene)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy and propenylidene groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions .
類似化合物との比較
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity but lacking the methoxy and propenylidene groups.
Cyanoacetonitrile: Another nitrile compound with different functional groups, leading to distinct chemical properties.
Dicyanomethane: A related compound with two cyano groups, offering different reactivity and applications.
Uniqueness
Propanedinitrile, (3-methoxy-2-propenylidene)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound in research and industrial applications .
特性
CAS番号 |
52718-96-4 |
|---|---|
分子式 |
C7H6N2O |
分子量 |
134.14 g/mol |
IUPAC名 |
2-[(E)-3-methoxyprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C7H6N2O/c1-10-4-2-3-7(5-8)6-9/h2-4H,1H3/b4-2+ |
InChIキー |
MALUIHGUZRXIGV-DUXPYHPUSA-N |
異性体SMILES |
CO/C=C/C=C(C#N)C#N |
正規SMILES |
COC=CC=C(C#N)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-{[(1S)-1-(4-methoxyphenyl)ethyl]amino}acetate](/img/structure/B8276885.png)




![7-methyl-6-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B8276915.png)




